
5-Bromo-2,2,3,3-tetrafluoro-1-benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1-benzothiophene” is a chemical compound . It is also known as DTXSID20577749 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “5-Bromo-2,2,3,3-tetrafluoro-1-benzothiophene” is C8H3BrF4S . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
The boiling point of “5-Bromo-2,2,3,3-tetrafluoro-1-benzothiophene” is 231.4°C at 760 mmHg . Its density is 1.88g/cm3 . Other physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Antitumor Activity
A study by Hellmann, Marshall, and Stayt (1967) explored the antitumor activity of a series of benzothiophenes, including 5-bromo-2,2,3,3-tetrafluoro-1-benzothiophene. They found that while some benzothiophenes were highly toxic, one compound in the series exhibited significant antitumor action with acceptable toxicity levels (Hellmann, Marshall, & Stayt, 1967).
Synthesis of Aminomethylbenzo[b]thiophens
Chapman, Clarke, Ewing, and Saraf (1968) reported on the condensation of 5-bromo-2-chloromethylbenzo[b]thiophen to create 2-aminomethylbenzo[b]thiophen derivatives. This research indicates the potential of 5-bromo-2,2,3,3-tetrafluoro-1-benzothiophene in synthesizing various organic compounds (Chapman et al., 1968).
Photochemical Synthesis
The work of Antonioletti et al. (1986) involves the photochemical synthesis of phenyl-2-thienyl derivatives, using 5-bromo-thiophene-2-carbaldehyde. This study showcases the application of bromo-thiophenes in photochemical reactions, indicating a potential area for the use of 5-bromo-2,2,3,3-tetrafluoro-1-benzothiophene (Antonioletti et al., 1986).
Analytical Reagents for Copper
In 1976, Odashima, Anzai, and Ishii studied the use of substituted 2-thiophenealdehyde-2-benzothiazolyl-hydrazones, including 5-bromo-2-thiophenealdehyde, as analytical reagents for copper. This research demonstrates the potential utility of 5-bromo-2,2,3,3-tetrafluoro-1-benzothiophene in analytical chemistry, particularly in metal ion detection (Odashima, Anzai, & Ishii, 1976).
Inhibitors of Plasmodium falciparum Enoyl‐ACP Reductase
Banerjee et al. (2011) explored benzothiophene derivatives as inhibitors of Plasmodium falciparum enoyl‐ACP reductase. Their study provides insights into the potential of benzothiophene compounds in antimalarial drug development, suggesting a possible research direction for 5-bromo-2,2,3,3-tetrafluoro-1-benzothiophene (Banerjee et al., 2011).
Safety And Hazards
“5-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1-benzothiophene” is associated with several hazards according to the Pharos project . These include carcinogenicity, mutagenicity/genotoxicity, reproductive toxicity, developmental toxicity, endocrine activity, acute mammalian toxicity, systemic toxicity/organ effects, neurotoxicity, skin sensitization, respiratory sensitization, skin irritation/corrosivity, eye irritation/corrosivity, acute aquatic toxicity, chronic aquatic toxicity, terrestrial ecotoxicity, persistence, bioaccumulation, reactivity, flammability, and global warming potential .
Direcciones Futuras
Thiophene and its substituted derivatives, which include “5-Bromo-2,2,3,3-tetrafluoro-1-benzothiophene”, have diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are effective in various biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Propiedades
IUPAC Name |
5-bromo-2,2,3,3-tetrafluoro-1-benzothiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4S/c9-4-1-2-6-5(3-4)7(10,11)8(12,13)14-6/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTXBWOPVHEDLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C(S2)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577749 |
Source


|
| Record name | 5-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,2,3,3-tetrafluoro-1-benzothiophene | |
CAS RN |
146431-20-1 |
Source


|
| Record name | 5-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

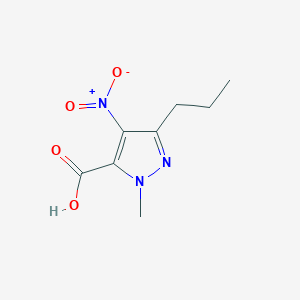
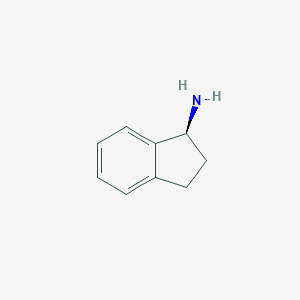
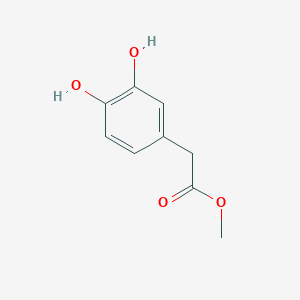
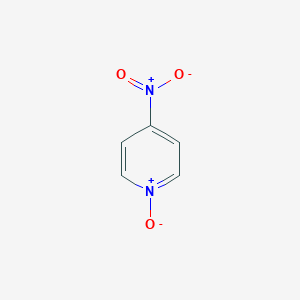
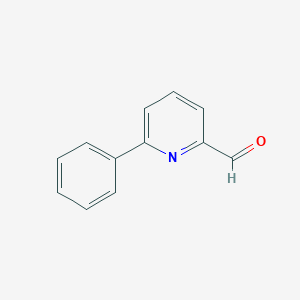
![4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride](/img/structure/B131963.png)
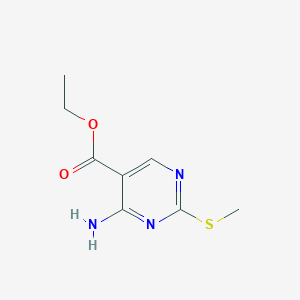
![7-Methylpyrido[2,3-b]pyrazine-2,3-diol](/img/structure/B131966.png)
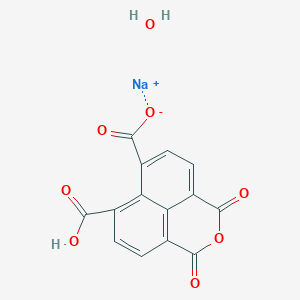
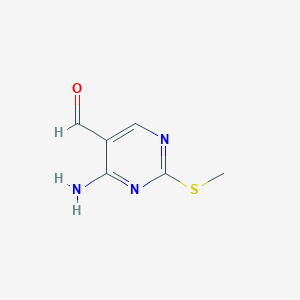
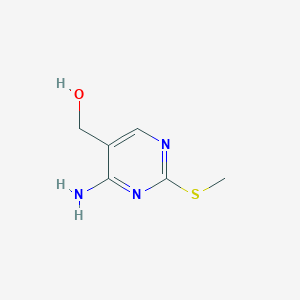
![Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate](/img/structure/B131974.png)
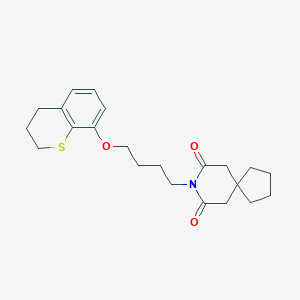
![(2,3,4,5,6-pentafluorophenyl) 2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]acetate](/img/structure/B131976.png)